molecular formula C11H10N6O4S B580129 Cefazolin lactone CAS No. 1172998-53-6

Cefazolin lactone

Cat. No.: B580129
CAS No.: 1172998-53-6
M. Wt: 322.299
InChI Key: SVDYQARPBBHWKQ-GMSGAONNSA-N
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Description

Cefazolin lactone is a derivative of cefazolin, a first-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics originally derived from the fungus Acremonium. This compound is an important intermediate in the synthesis of cefazolin and other cephalosporin antibiotics. It is characterized by its lactone ring structure, which plays a crucial role in its chemical reactivity and biological activity.

Scientific Research Applications

Cefazolin lactone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of cefazolin and other cephalosporin antibiotics.

    Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.

    Medicine: Investigated for its potential use in developing new antibiotics with improved efficacy and reduced resistance.

    Industry: Utilized in the large-scale production of cefazolin and related antibiotics.

Mechanism of Action

Target of Action

Cefazolin lactone, a broad-spectrum cephalosporin antibiotic, primarily targets the bacterial cell wall . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival.

Mode of Action

This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to PBPs . This interaction prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The bactericidal action of cephalosporins like this compound results from this inhibition of cell wall synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the final stage of peptidoglycan synthesis, this compound disrupts the integrity of the bacterial cell wall, leading to bacterial cell lysis . This disruption affects the overall survival and proliferation of the bacteria.

Pharmacokinetics

This compound attains high serum levels and is excreted quickly via the urine . It is distributed widely into most body tissues and fluids, including the gallbladder, liver, kidneys, bone, sputum, bile, pleural, and synovial . Its penetration into the cerebrospinal fluid (csf) is poor . The half-life elimination of this compound varies, with neonates having a half-life of 3 to 5 hours, while adults have a half-life of approximately 1.8 hours (IV) and 2 hours (IM), which can be prolonged with renal impairment .

Result of Action

The primary result of this compound’s action is the death of bacterial cells. By inhibiting cell wall synthesis, the antibiotic causes the bacteria to lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested . This makes this compound clinically effective against infections caused by staphylococci and streptococci species of Gram-positive bacteria .

Safety and Hazards

Cefazolin may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . Contaminated work clothing should not be allowed out of the workplace . In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

Cefazolin injection is also sometimes used for certain penicillin allergic patients who have a heart condition and are having a dental or upper respiratory tract procedure, in order to prevent them from developing a heart valve infection . It is also sometimes used to treat certain penicillin allergic women who are in labor in order to prevent the newborn from developing an infection .

Biochemical Analysis

Biochemical Properties

Cefazolin Lactone plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in bacterial cell wall synthesis . The nature of these interactions is inhibitory, leading to the disruption of cell wall formation in susceptible bacteria .

Cellular Effects

This compound has profound effects on bacterial cells. It influences cell function by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death . This antibiotic does not directly impact cell signaling pathways, gene expression, or cellular metabolism in human cells, but its antibacterial activity can indirectly influence these processes by eliminating bacterial infections .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to penicillin-binding proteins located inside the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stable antibacterial activity over time . Like all antibiotics, it can degrade over time, especially when stored improperly. Long-term effects on cellular function observed in in vitro or in vivo studies primarily involve the successful treatment of bacterial infections .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. Lower doses are typically effective for treating bacterial infections, while higher doses may lead to adverse effects such as nephrotoxicity .

Metabolic Pathways

This compound is not involved in human metabolic pathways as it is not metabolized in the human body . It is excreted unchanged in the urine .

Transport and Distribution

After administration, this compound is distributed throughout the body, including the tissues and fluids. Its distribution is not selective, and it does not accumulate in any specific tissues .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization in human cells. It targets bacterial cells, where it binds to penicillin-binding proteins located inside the bacterial cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefazolin lactone typically involves the use of D-7-amino-3-hydroxy-3-cephem-4-carboxylic acid (D-7-ACA) as a starting material. The synthetic route includes the following steps :

    Reaction with Tetrazoleacetic Acid Mixed Anhydride: D-7-ACA is reacted with tetrazoleacetic acid mixed anhydride to form an intermediate.

    Ring Closure Reaction: The intermediate undergoes a ring closure reaction to form this compound.

    Purification: The product is purified through a series of extraction, temperature control, and filtration steps to obtain the final this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving precise control of reaction conditions such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Cefazolin lactone undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the lactone ring, affecting its biological activity.

    Reduction: Reduction reactions can lead to the opening of the lactone ring, forming different derivatives.

    Substitution: Substitution reactions at the lactone ring or other functional groups can produce a variety of cefazolin derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various cefazolin derivatives with altered biological activities and pharmacokinetic properties .

Comparison with Similar Compounds

Cefazolin lactone is unique among cephalosporin derivatives due to its specific lactone ring structure, which imparts distinct chemical reactivity and biological activity. Similar compounds include:

This compound’s uniqueness lies in its role as an intermediate in the synthesis of cefazolin and its potential for modification to produce new antibiotic derivatives.

Properties

IUPAC Name

N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(tetrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O4S/c18-6(1-16-4-12-14-15-16)13-7-9(19)17-8-5(2-21-11(8)20)3-22-10(7)17/h4,7,10H,1-3H2,(H,13,18)/t7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDYQARPBBHWKQ-GMSGAONNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172998-53-6
Record name 1H-Tetrazole-1-acetamide, N-((5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazin-6-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172998536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFAZOLIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8N3AAS23B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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